N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H10Cl2N2O3S and its molecular weight is 417.26. The purity is usually 95%.
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Scientific Research Applications
Potential Cytotoxic Agents
A series of 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety has been synthesized, with certain analogs showing potent cytotoxic activity against various cancer cell lines. The study highlights compounds with significant inhibitory activity, suggesting their potential as anticancer agents (Mahmoodi et al., 2010).
Antimicrobial Activity
Research into the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds has demonstrated significant antibacterial and antifungal activities, underlining the potential use of these compounds in treating microbial infections (Raval et al., 2012).
Adenosine Receptor Ligands
A series of chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors. These compounds were synthesized from chromone-2-carboxylic acid by two different amidation methods, showcasing the versatility of synthetic approaches to explore ligand-receptor interactions (Cagide et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The interaction of the compound with its targets and the resulting changes would depend on the specific targets and the structure of the compound.
Biochemical Pathways
Thiazole derivatives have been reported to induce biological effects through various targets . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-11(13(21)7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)12-3-1-2-4-16(12)26-17/h1-9H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKNAIMPUIMLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.